molecular formula C12H14Cl2O2 B12606715 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol CAS No. 917838-89-2

3,5-Dichloro-2-cyclohexylbenzene-1,4-diol

Cat. No.: B12606715
CAS No.: 917838-89-2
M. Wt: 261.14 g/mol
InChI Key: POJIZOFVZVVZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-cyclohexylbenzene-1,4-diol is an organic compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a benzene ring with two hydroxyl groups.

Preparation Methods

The synthesis of 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the chlorination of 2-cyclohexylphenol followed by hydroxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve the use of advanced catalytic processes to optimize the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

3,5-Dichloro-2-cyclohexylbenzene-1,4-diol undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dichloro-2-cyclohexylbenzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-cyclohexylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes like inflammation and microbial growth. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3,5-Dichloro-2-cyclohexylbenzene-1,4-diol can be compared with other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone. While these compounds share the presence of hydroxyl groups on a benzene ring, this compound is unique due to the additional chlorine atoms and cyclohexyl group, which confer distinct chemical and physical properties . This uniqueness makes it valuable for specific applications where other dihydroxybenzenes may not be suitable.

Properties

CAS No.

917838-89-2

Molecular Formula

C12H14Cl2O2

Molecular Weight

261.14 g/mol

IUPAC Name

3,5-dichloro-2-cyclohexylbenzene-1,4-diol

InChI

InChI=1S/C12H14Cl2O2/c13-8-6-9(15)10(11(14)12(8)16)7-4-2-1-3-5-7/h6-7,15-16H,1-5H2

InChI Key

POJIZOFVZVVZMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=C(C=C2O)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.